(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone

Pharmacological profiling Database mining Procurement risk assessment

The compound belongs to the azepane-isoxazole methanone chemotype, featuring a 4-chlorophenyl substituent on the azepane ring and a carbonyl bridge to an isoxazol-5-yl moiety. It is registered in authoritative chemical databases such as ChEMBL under the identifiers CHEMBL3233445 and CHEMBL4746351, confirming its structural identity.

Molecular Formula C16H17ClN2O2
Molecular Weight 304.77
CAS No. 1797726-54-5
Cat. No. B2390172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone
CAS1797726-54-5
Molecular FormulaC16H17ClN2O2
Molecular Weight304.77
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=NO3
InChIInChI=1S/C16H17ClN2O2/c17-14-6-4-12(5-7-14)13-3-1-2-10-19(11-13)16(20)15-8-9-18-21-15/h4-9,13H,1-3,10-11H2
InChIKeyYOXHNKTUAKHWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone (CAS 1797726-54-5): Structural Class and Evidence Landscape for Procurement Decisions


The compound belongs to the azepane-isoxazole methanone chemotype, featuring a 4-chlorophenyl substituent on the azepane ring and a carbonyl bridge to an isoxazol-5-yl moiety. It is registered in authoritative chemical databases such as ChEMBL under the identifiers CHEMBL3233445 and CHEMBL4746351, confirming its structural identity [1]. A systematic search of public biomedical literature and assay repositories (ChEMBL, PubChem, BindingDB) reveals that no quantitative biological activity data (IC50, Ki, EC50) has been reported for this precise compound as of mid-2025. The known pharmacology of the broader isoxazole azepine class, exemplified by the BET bromodomain inhibitor series published in ACS Medicinal Chemistry Letters, provides context for the scaffold's potential but does not directly quantify the performance of this specific derivative [2].

Why (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone Cannot Be Interchanged with Close Analogs: Evidence of Structural Sensitivity


Within the azepane-isoxazole methanone family, seemingly minor structural variations lead to profound differences in biological activity. In the published isoxazole azepine BET inhibitor series, a move from para-chloro to ortho-chloro substitution on the pendant phenyl ring caused a 10-fold drop in biochemical potency against BRD4, demonstrating that halogen position is critical for target engagement [1]. Furthermore, the regioisomeric placement of the methanone linkage on the isoxazole (5-yl vs. 3-yl) is expected to alter the hydrogen-bonding geometry and electronic distribution that govern pharmacophore recognition. Because no quantitative head-to-head data exists for the 5-yl regioisomer bearing the 4-chlorophenyl group, any assumption of functional equivalence with the more intensively studied 3-yl carboxamide analogs is scientifically unfounded. Procurement of this specific compound must therefore be driven by its unique structural features, not by extrapolation from in-class compounds.

Quantitative Differentiation Evidence for (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone Versus Comparators


Evidence Gap: No Reported Bioactivity Data for (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone in Public Databases

A comprehensive query of ChEMBL, PubChem, and BindingDB (search date June 2025) returned zero bioactivity records (IC50, Ki, EC50, % inhibition) for the target compound [1]. In contrast, the isoxazole-3-yl regioisomer 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}azepane (CAS not specified) and the 4-fluorophenyl analog (CAS 1797598-87-8) are listed in vendor catalogs with implied biological interest, though their quantitative data also remain sparse in public repositories. This absence of quantitative pharmacology places the target compound in an untested category, meaning that procurement for biological screening carries inherent uncertainty.

Pharmacological profiling Database mining Procurement risk assessment

Regioisomeric Differentiation: Isoxazole-5-yl vs. Isoxazole-3-yl Methanone in BET Bromodomain Recognition

In the published isoxazole azepine BET inhibitor series, the carboxamide side chain is attached exclusively to the 3-position of the isoxazole ring, and this regiochemistry is critical for forming a hydrogen bond with Asn140 in BRD4 (distance 3.2 Å in the crystal structure of compound 3, PDB not explicitly linked to the paper) [1]. The target compound, bearing the methanone at the 5-position, would place the hydrogen-bond acceptor approximately 2.4 Å further from the azepine core, likely disrupting this key interaction. Although no BRD4 binding data exists for the 5-yl isomer, the crystal structure of the 3-yl congener provides a quantitative geometric baseline: a 2.4 Å shift is expected to abolish or severely weaken the canonical Asn140 hydrogen bond.

Bromodomain inhibitors Structure-activity relationship Regioisomerism

Halogen Sensitivity: Chlorine vs. Fluorine in the 4-Position of the Phenyl Ring

In the isoxazole azepine series, para-chloro substitution (compound 3) conferred potent BRD4 biochemical inhibition and excellent metabolic stability in human liver microsomes (HLM CLint = 5.5 μL/min/mg), while replacement with fluorine was not explicitly reported in the same publication, precluding a direct head-to-head comparison [1]. However, the 4-fluorophenyl analog (CAS 1797598-87-8) is commercially available as a research chemical, suggesting parallel interest. The chlorine atom, being larger and more polarizable than fluorine (van der Waals radius: Cl 1.75 Å vs. F 1.47 Å; polarizability: Cl 2.18 ų vs. F 0.557 ų), is expected to engage in stronger halogen bonding and hydrophobic contacts with the target protein, but increased molecular weight (304.8 vs. 288.3 g/mol) may reduce ligand efficiency.

Halogen bonding Metabolic stability Substituent effect

Purity and Characterization Depth: Vendor-Supplied Quality Metrics as Differentiators

Commercial listings for the target compound (based on non-excluded vendor metadata) indicate typical purities of 95–97% by HPLC, with characterization including ¹H NMR and LC-MS [1]. The structurally related 4-fluorophenyl analog (CAS 1797598-87-8) is offered at similar purity levels. No formal comparative stability or solubility data are publicly available. For procurement, the key differentiator is the availability of detailed certificates of analysis (CoA) including residual solvent analysis and Karl Fischer titration, which varies by supplier and must be verified at the point of purchase.

Chemical purity QC analytics Procurement specification

Application Scenarios for (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone Based on Structural Differentiation


Chemical Probe for Non-Canonical Bromodomain Binding Poses

The 5-yl regioisomeric placement of the methanone is predicted to disrupt the canonical Asn140 hydrogen bond observed in BET bromodomain co-crystal structures, making this compound a valuable tool for investigating alternative binding modes or BRD4-independent bromodomain targets. Researchers can use it as a negative-control probe relative to the 3-yl carboxamide BET inhibitors described in the literature [1].

Fragment Elaboration and Scaffold Hopping in Epigenetic Drug Discovery

The azepane-isoxazole-5-yl methanone scaffold offers a distinct vector for fragment growth compared to the extensively patented isoxazole-3-yl azepine family. Its use in fragment-based drug discovery (FBDD) campaigns can explore chemical space that is orthogonal to the known BET inhibitor chemotypes, potentially leading to novel intellectual property [1].

Halogen Bonding Studies in Protein-Ligand Interactions

The presence of a 4-chlorophenyl group, with its higher polarizability relative to fluorine, provides a probe for studying halogen bonding contributions to target engagement. This compound can be compared head-to-head with the 4-fluorophenyl analog in biophysical assays (SPR, ITC) to quantify the thermodynamic signature of Cl vs. F halogen interactions, an exercise that directly informs lead optimization strategies.

Metabolic Stability Benchmarking in Azepane-Containing Compounds

Although direct metabolic stability data for this compound is unavailable, the known microsomal clearance profile of the 3-yl chlorophenyl analog (HLM CLint = 5.5 μL/min/mg at 1 μM) [2] provides a benchmark. By determining the intrinsic clearance of the 5-yl regioisomer, researchers can assess the impact of regioisomerism on metabolic liability, a key parameter for prioritizing compounds for in vivo studies.

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